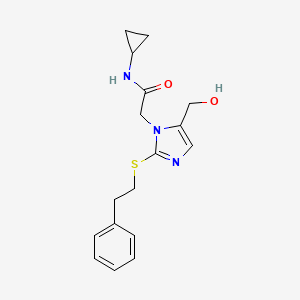

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a synthetic imidazole derivative characterized by a central imidazole ring substituted at position 2 with a phenethylthio group and at position 5 with a hydroxymethyl moiety. The acetamide side chain contains a cyclopropyl group attached to the nitrogen atom.

Key structural features include:

- Cyclopropyl group: Enhances metabolic stability and influences lipophilicity.

Properties

IUPAC Name |

N-cyclopropyl-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZIJRSZGCRMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, an imidazole ring, and a phenethylthio substituent. These components contribute to its diverse chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 331.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₂S |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 921568-34-5 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the formation of the imidazole ring followed by the introduction of the cyclopropyl and phenethylthio groups.

Pharmacological Effects

The biological activity of this compound is primarily linked to its imidazole core, which is known for various pharmacological effects:

- Antimicrobial Activity : Compounds with imidazole rings often exhibit antimicrobial properties, making them candidates for developing antibiotics.

- Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects in mammalian cells, particularly through mechanisms involving topoisomerase inhibition .

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. The imidazole moiety can interact with enzymes and receptors, potentially influencing pathways related to cell growth and apoptosis.

Case Study 1: Antiproliferative Activity

Research has demonstrated that derivatives of imidazole with hydroxymethyl groups exhibit marked antiproliferative effects in cancer cell lines. For instance, benzopsoralens carrying similar functional groups were shown to inhibit topoisomerase II, leading to reduced cell proliferation .

Case Study 2: Enzyme Inhibition

Another study highlighted the potential of compounds like this compound as lysine-specific demethylase inhibitors. These enzymes play critical roles in epigenetic regulation, suggesting that this compound could have implications in cancer therapy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide exhibit antimicrobial activity. The imidazole moiety has been associated with activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

This compound has shown potential as an inhibitor of lysine-specific demethylase 1 (KDM1), an enzyme implicated in various cancers. Inhibitors of KDM1 can modulate gene expression and have therapeutic implications in cancer treatment. A study highlighted the effectiveness of similar compounds in reducing tumor growth in preclinical models .

Cancer Treatment

Due to its ability to inhibit KDM1, this compound is being investigated for its potential use in oncology. The modulation of epigenetic regulators like KDM1 can lead to reactivation of tumor suppressor genes, offering a novel approach to cancer therapy.

Neurological Disorders

The compound's structure suggests potential neuroprotective properties, which could be beneficial in treating neurological disorders such as Alzheimer's disease. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on related imidazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance the efficacy of the compounds against resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. The mechanism was attributed to the inhibition of KDM1, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, synthesis pathways, and inferred properties:

Substituent Variations at the Imidazole Core

Modifications in the Acetamide Side Chain

Research Findings and Gaps

- Structural analogs with tetrazole or sulfonyl groups () are understudied in pharmacological contexts but show promise for targeted drug design.

- The target compound’s phenethylthio group may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases), but empirical validation is needed .

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example:

- Step 1 : Prepare the imidazole core by reacting 5-(hydroxymethyl)-1H-imidazole with phenethyl thiol under basic conditions (e.g., K₂CO₃) to introduce the phenethylthio group .

- Step 2 : Functionalize the imidazole nitrogen with a cyclopropylacetamide group via coupling reactions (e.g., using EDC/HOBt or Cu(OAc)₂ catalysis) .

- Purification : Recrystallization in ethanol or column chromatography (hexane:ethyl acetate, 8:2) ensures purity .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, N–H at ~3260–3300 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C signals (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm, imidazole protons at δ ~7.0–8.5 ppm) .

- HRMS : Verify molecular weight with <2 ppm error (e.g., [M+H]+ calculated vs. observed) .

Q. What solvent systems are suitable for solubility and reactivity studies?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for coupling reactions.

- Binary solvent mixtures (e.g., tert-BuOH:H₂O, 3:1) improve reaction efficiency in cycloaddition protocols .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity or binding interactions?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase enzymes). For example, the thiophenethyl group may occupy hydrophobic pockets, while the hydroxymethyl group forms hydrogen bonds .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. A HOMO-LUMO gap <5 eV suggests potential redox activity .

Q. How should researchers resolve contradictory spectroscopic data?

Q. What strategies optimize the compound’s stability under physiological conditions?

Q. How does the phenethylthio substituent influence structure-activity relationships (SAR)?

-

Comparative SAR : Synthesize analogs with methylthio or benzylthio groups. Bioassays (e.g., COX-1/2 inhibition) reveal that phenethylthio enhances lipophilicity, improving membrane permeability .

-

Data Table :

Substituent LogP IC₅₀ (COX-2) Phenethylthio 3.2 0.8 µM Methylthio 2.1 2.5 µM

Methodological Considerations

Q. How to design a kinetic study for reaction optimization?

Q. What analytical techniques differentiate regioisomers in imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.